molecular formula C13H20N2O B12678032 N-(1-Methyl-2-phenylethyl)-4-morpholinamine CAS No. 87498-62-2

N-(1-Methyl-2-phenylethyl)-4-morpholinamine

Cat. No.: B12678032
CAS No.: 87498-62-2
M. Wt: 220.31 g/mol
InChI Key: RHQPQXVAGPLUMY-UHFFFAOYSA-N
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Description

N-(1-Methyl-2-phenylethyl)-4-morpholinamine is an organic compound that belongs to the class of amphetamines and derivatives. This compound contains a morpholine ring attached to a phenylethylamine backbone, making it structurally unique and potentially significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methyl-2-phenylethyl)-4-morpholinamine typically involves the reaction of 1-phenylethylamine with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium(II) acetate and a ligand like D t-BPF, with potassium carbonate as an additive. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-Methyl-2-phenylethyl)-4-morpholinamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(1-Methyl-2-phenylethyl)-4-morpholinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methyl-2-phenylethyl)-4-morpholinamine is unique due to its morpholine ring, which distinguishes it from other similar compounds like fentanyl and butyrfentanyl. This structural difference may result in distinct pharmacological properties and applications .

Properties

CAS No.

87498-62-2

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-(1-phenylpropan-2-yl)morpholin-4-amine

InChI

InChI=1S/C13H20N2O/c1-12(11-13-5-3-2-4-6-13)14-15-7-9-16-10-8-15/h2-6,12,14H,7-11H2,1H3

InChI Key

RHQPQXVAGPLUMY-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NN2CCOCC2

Origin of Product

United States

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